![molecular formula C13H15F2N3O3S B1680903 Genaconazole CAS No. 120924-80-3](/img/structure/B1680903.png)
Genaconazole
描述
准备方法
吉纳康唑的合成涉及几个步骤。 一种常见的方法包括环氧化合物被氨基片段开环反应 . 这种方法类似于其他三唑类药物的合成路线。 吉纳康唑的工业生产可能涉及使用超临界流体结晶技术来提高生物利用度 .
化学反应分析
吉纳康唑会发生各种化学反应,包括氧化、还原和取代。该化合物的三唑部分对其抗真菌活性起着至关重要的作用。 这些反应中常用的试剂包括羊毛固醇 14α-脱甲基化酶抑制剂,它们抑制麦角固醇合成 . 这些反应形成的主要产物通常与抑制真菌细胞膜合成有关 .
科学研究应用
Pharmacokinetics
Genaconazole exhibits unique pharmacokinetic characteristics that enhance its utility in clinical applications. The following key findings summarize its pharmacokinetic profile:
- Absorption and Bioavailability : this compound is well absorbed, with an absolute bioavailability of 100%, regardless of whether it is administered orally or intravenously. This characteristic allows for flexible dosing in clinical settings .
- Half-Life : The half-life of this compound ranges from 49 to 83 hours, which supports less frequent dosing regimens .
- Excretion : Approximately 76% to 78% of the administered dose is excreted unchanged in urine, indicating minimal biotransformation. Notably, no significant metabolites were detected in serum or urine, suggesting that this compound remains largely intact during metabolism .
Therapeutic Applications
This compound's antifungal properties make it suitable for various therapeutic applications:
- Treatment of Fungal Infections : this compound has demonstrated effectiveness against a range of fungal pathogens, including Aspergillus species. Its use in immunocompromised patients has been particularly noteworthy, as it helps reduce the incidence of invasive fungal infections .
- Combination Therapy : Research indicates that this compound can be effectively combined with other agents, such as granulocyte colony-stimulating factor (G-CSF), to enhance therapeutic outcomes. Studies have shown that this combination can prolong survival in infected subjects compared to monotherapy with this compound alone .
Case Studies
Several case studies provide insights into the practical applications of this compound:
-
Clinical Trial on Pharmacokinetics :
- A clinical trial involving 12 healthy male volunteers assessed the pharmacokinetics of this compound after single oral doses. Results indicated consistent absorption rates and similar pharmacokinetic profiles for both enantiomers (RR and SS) of the drug, supporting its potential for broad clinical use .
- Efficacy in Immunocompromised Patients :
- Dosing Flexibility :
作用机制
相似化合物的比较
生物活性
Genaconazole, a potent triazole antifungal agent, has garnered attention for its biological activity against various fungal infections. This article explores the pharmacokinetics, efficacy, and clinical applications of this compound, supported by data tables and case studies.
1. Pharmacokinetics
This compound is characterized as a racemic mixture containing 50% of the active RR enantiomer and 50% of the inactive SS enantiomer. The pharmacokinetic profile of this compound indicates significant absorption and prolonged half-life, making it suitable for systemic treatment.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Cmax (maximum concentration) | 1.7 µg/ml |
Tmax (time to Cmax) | 4.0 - 4.2 hours |
Half-life (t1/2) | 50 - 83 hours |
Bioavailability | 100% (oral and IV) |
Urinary excretion | 76-78% of dose |
The studies show that after a single oral dose of 200 mg, this compound exhibits a high degree of absorption with minimal biotransformation, primarily excreted unchanged in urine .
2. Efficacy Against Fungal Infections
This compound demonstrates significant antifungal activity against various pathogens, particularly in immunocompromised patients. It has shown superior efficacy compared to other antifungals, such as ketoconazole, in clinical settings.
Table 2: Comparative Efficacy in Animal Models
Study Type | Pathogen | Treatment | Outcome |
---|---|---|---|
In vivo model | Candida spp. | This compound | Superior to ketoconazole |
Immunocompromised model | Aspergillus fumigatus | This compound + G-CSF | Prolonged survival compared to controls |
In a study involving granulocyte colony-stimulating factor (G-CSF) combined with this compound, results indicated that this combination significantly improved survival rates in mice infected with Aspergillus fumigatus .
3. Clinical Case Studies
Recent case studies have highlighted the practical applications of this compound in treating severe fungal infections that are resistant to standard therapies.
Case Study Overview: Breakthrough Fungal Infection
A notable case reported by Dr. Keiji Okinaka involved a patient with a disseminated filamentous fungal infection that broke through echinocandin antifungal treatment. The patient was subsequently treated with this compound, leading to improved clinical outcomes .
4. Conclusion
This compound's unique pharmacokinetic properties and broad-spectrum antifungal activity make it a valuable option for treating systemic mycoses, particularly in immunocompromised patients. Its efficacy in overcoming resistant fungal strains positions it as an important agent in the evolving landscape of antifungal therapy.
5. References
- Pharmacokinetics of this compound in healthy volunteers.
- Case study on breakthrough fungal infections.
- Efficacy studies comparing this compound with other antifungals.
- Clinical implications and future directions for antifungal therapy.
属性
CAS 编号 |
120924-80-3 |
---|---|
分子式 |
C13H15F2N3O3S |
分子量 |
331.34 g/mol |
IUPAC 名称 |
(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1 |
InChI 键 |
HFGZFHCWKKQGIS-NOZJJQNGSA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
手性 SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
规范 SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C |
外观 |
Solid powder |
Key on ui other cas no. |
121650-83-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
genaconazole Sch 39304 Sch 42426 Sch 42427 Sch-39304 Sch-42426 Sch-42427 SM 8668 SM-8668 threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。